Product packaging for Chloropentafluoroethane(Cat. No.:CAS No. 76-15-3)

Chloropentafluoroethane

Cat. No.: B1202741
CAS No.: 76-15-3
M. Wt: 154.46 g/mol
InChI Key: RFCAUADVODFSLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chloropentafluoroethane (CAS 76-15-3), also known as CFC-115 or R-115, is a chlorofluorocarbon (CFC) compound of significant interest in environmental and chemical research . Historically used as a refrigerant and propellant, its production was banned globally under the Montreal Protocol in 1996 due to its high ozone depletion potential (ODP of 0.44) and extreme global warming potential (GWP of 5,860-7,670) . This compound is a colorless gas with a slight ethereal odor . For researchers, this compound serves as a critical standard for analyzing atmospheric persistence and environmental impact, with an atmospheric lifetime of 1,020 to 1,700 years . It is also used as a starting material or intermediate in synthetic chemistry, including processes to develop other fluorinated compounds . As a reagent, it is characterized by its high stability and non-flammability, with a boiling point of approximately -39 °C (-38 °F) . This product is provided For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use. Researchers should handle it with appropriate safety precautions, as overexposure may cause dizziness, narcosis, and respiratory failure . Always refer to the Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2ClF5<br>CClF2-CF3<br>C2ClF5 B1202741 Chloropentafluoroethane CAS No. 76-15-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-1,1,2,2,2-pentafluoroethane
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InChI

InChI=1S/C2ClF5/c3-1(4,5)2(6,7)8
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InChI Key

RFCAUADVODFSLZ-UHFFFAOYSA-N
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Canonical SMILES

C(C(F)(F)Cl)(F)(F)F
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Molecular Formula

C2ClF5, Array, ClC2F5
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DSSTOX Substance ID

DTXSID3026435
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Molecular Weight

154.46 g/mol
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Physical Description

Chloropentafluoroethane is a colorless odorless gas with an ether-like odor. It is shipped as a liquefied gas under its own vapor pressure. It is noncombustible. It can asphyxiate by the displacement of air. Contact with the liquid can cause frostbite. Exposure of the container to prolonged heat or fire may cause it to rupture violently and rocket., Colorless gas with a slight, ethereal odor; Note: Shipped as a liquefied compressed gas; [NIOSH], Liquid, ODOURLESS COLOURLESS COMPRESSED LIQUEFIED GAS., Colorless gas with a slight, ethereal odor., Colorless gas with a slight, ethereal odor. [Note: Shipped as a liquefied compressed gas.]
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Boiling Point

-38 °F at 760 mmHg (NIOSH, 2023), -39.1 °C, -39 °C, -38 °F
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Solubility

0.006 % at 77 °F (NIOSH, 2023), In water, 58 mg/L at 25 °C, Soluble in ethanol, ether, 0.058 mg/mL at 25 °C, Solubility in water: none, (77 °F): 0.006%
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Density

Liquid density at 28 °C: 1.291 g/mL, Relative density (water = 1): 1.3, 5.55(relative gas density)
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Vapor Density

5.55 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 8.37 g/L at -39.1 °C, Relative vapor density (air = 1): 5.3, 5.55
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Vapor Pressure

7.9 atm at 70 °F (NIOSH, 2023), 6,860 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 797, 7.9 atm, (70 °F): 7.9 atm
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Impurities

Chlorofluoroalkanes (and also the alternative HCFCs and HFCs) produced on an industrial scale are subject to stringent standards. Impurities must not exceed the following limits (vol %): acids, 0; moisture, <0.001; higher-boiling fractions, <0.05; and other gases, 2. /Chlorofluoroalkanes/
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Color/Form

Colorless gas, Colorless gas ... [Note: Shipped as a liquefied compressed gas]

CAS No.

76-15-3
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Melting Point

-223 °F (NIOSH, 2023), -99.4 °C, -106 °C, -223 °F
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Atmospheric Chemistry and Environmental Fate Research of Chloropentafluoroethane

Investigations into Stratospheric Ozone Depletion Potential (ODP) of Chloropentafluoroethane

The ozone depletion potential (ODP) is a measure of a chemical's ability to destroy the stratospheric ozone layer relative to a reference compound, typically trichlorofluoromethane (B166822) (CFC-11), which is assigned an ODP of 1.0. epa.govp2infohouse.org this compound is recognized as a substance with a significant ODP. wikipedia.org

Computational Modeling and Empirical Studies on Ozone Depletion Mechanisms

The mechanism of ozone depletion by this compound begins with its transport to the stratosphere, a process that is possible due to its chemical stability in the lower atmosphere. epa.govcanada.ca In the stratosphere, intense ultraviolet (UV) radiation breaks down the CFC-115 molecule, releasing chlorine atoms. canada.calibretexts.org These chlorine atoms then act as catalysts in a series of chemical reactions that destroy ozone molecules. libretexts.orgwordpress.com

Computational models have been crucial in understanding these complex processes. scirp.org These models simulate the atmospheric conditions and chemical reactions to estimate the extent of ozone depletion. scirp.org Early laboratory experiments and subsequent computational modeling by scientists like Molina and Rowland established the fundamental link between chlorofluorocarbons and the depletion of the ozone layer, a discovery that earned them the Nobel Prize in Chemistry. scirp.org Empirical studies, involving the analysis of air samples collected from the stratosphere via balloons and aircraft, have confirmed the presence of CFC-115 and its breakdown products, providing real-world data to validate and refine the computational models. nih.goviupac.org These studies have shown that the vertical profiles of chlorofluorocarbons in the stratosphere are consistent with their UV-photolysis and the subsequent release of ozone-depleting chlorine atoms. iupac.org

Comparative Analyses of this compound's ODP with Related Halocarbons

This compound is classified as a Group I chlorofluorocarbon under the Montreal Protocol, alongside other significant ozone-depleting substances like CFC-11, CFC-12, CFC-113, and CFC-114. The ODP of this compound has been determined through various scientific assessments. The World Meteorological Organization (WMO) has reported ODP values for CFC-115, which have been subject to revision as scientific understanding and measurement techniques improve. noaa.gov

The ODP of CFC-115 is reported to be 0.6. epa.govcanada.ca This value is lower than that of CFC-11 (ODP of 1.0) and CFC-12 (ODP of 1.0) but is still a significant value, indicating its potential to harm the ozone layer. epa.govcanada.ca The differences in ODP among various halocarbons are attributed to factors such as their atmospheric lifetimes, the number of chlorine and bromine atoms they contain, and the efficiency of those atoms in destroying ozone. unido.orglc-impact.eu For instance, halons, which contain bromine, can have ODPs up to 10 times that of CFC-11 because bromine is a more efficient ozone-depleting catalyst than chlorine. canada.catheozonehole.org

Table 1: Ozone Depletion Potential (ODP) of Selected Halocarbons

CompoundChemical FormulaODP
This compound (CFC-115)C2ClF50.6 epa.govcanada.ca
Trichlorofluoromethane (CFC-11)CCl3F1.0 epa.govcanada.ca
Dichlorodifluoromethane (CFC-12)CCl2F21.0 epa.govcanada.ca
Trichlorotrifluoroethane (CFC-113)C2Cl3F30.8 canada.ca
Dichlorotetrafluoroethane (CFC-114)C2Cl2F41.0 canada.ca

Research on the Global Warming Potential (GWP) of this compound

In addition to its ozone-depleting properties, this compound is also a potent greenhouse gas. wikipedia.org The Global Warming Potential (GWP) is an index that compares the climate impact of a pulse emission of a greenhouse gas over a specific time horizon, relative to the same mass emission of carbon dioxide. ipcc.ch

Atmospheric Lifetime and Radiative Forcing Assessments in Climate Models

This compound is characterized by an extremely long atmospheric lifetime, with estimates ranging from 492 to 1,700 years. copernicus.orgdntb.gov.ua This long lifetime allows it to accumulate in the atmosphere and exert a prolonged warming effect. copernicus.org Its stability and strong absorption of infrared radiation in the atmospheric window contribute to its high GWP. copernicus.orgcopernicus.org

Radiative forcing is a measure of how a substance perturbs the Earth's energy balance. ipcc.ch The radiative efficiency of a gas, which is its ability to cause this perturbation per unit increase in concentration, is a key input for GWP calculations. researchgate.net Studies have experimentally determined the infrared absorption cross-sections of CFC-115 and used radiative transfer models to calculate its radiative forcing and efficiency. copernicus.org These calculations have been refined over time to account for factors like the presence of clouds and stratospheric adjustments. copernicus.org

Methodological Advancements for Global Warming Potential Determination

The calculation of GWP is subject to updates as scientific understanding of atmospheric processes and the properties of greenhouse gases improves. ipcc.ch The GWP of a substance is determined by its radiative efficiency and its atmospheric lifetime. researchgate.neteos.org

Methodological advancements in determining GWP include improvements in both experimental techniques and computational modeling. eos.org For instance, updated radiative forcing functions with higher resolution allow for a more direct determination of a gas's radiative efficiency from its measured infrared spectrum. researchgate.net Furthermore, the concept of "effective radiative forcing" (ERF) has been introduced to provide a better indication of a gas's impact on surface temperature by including rapid adjustments in atmospheric temperature, water vapor, and clouds. eos.org

The Intergovernmental Panel on Climate Change (IPCC) regularly assesses and provides updated GWP values for various greenhouse gases, including this compound. ipcc.chepa.gov The 100-year GWP for CFC-115 has been reported as 5,860, 7,200, and 7,570 in various assessments. wikipedia.orgcanada.cacopernicus.org These variations reflect the ongoing refinement of the scientific methodologies used for GWP determination.

Table 2: Global Warming Potential (GWP) of this compound

Time HorizonGWP ValueSource
100-year5,860 wikipedia.org
100-year7,200 canada.ca
20-year6,030 copernicus.org
100-year7,570 copernicus.org
500-year7,480 copernicus.org

Atmospheric Abundance, Spatiotemporal Trends, and Emission Research

Despite the ban on its production and consumption under the Montreal Protocol since 1996, this compound persists in the atmosphere due to its long lifetime and emissions from existing "banks" such as old refrigeration equipment. wikipedia.org Atmospheric monitoring networks like the Advanced Global Atmospheric Gases Experiment (AGAGE) continuously track the abundance of CFC-115 and other halocarbons. copernicus.orgcopernicus.org

Research based on air samples from various locations, including polar firn air, has allowed for the reconstruction of the tropospheric history of CFC-115, showing its appearance in the 1960s and a monotonic increase in its global mean mole fraction since then. copernicus.orgresearchgate.net Studies have shown that the atmospheric abundance of CFC-115 increased from 8.4 parts per trillion (ppt) in 2010 to 8.7 ppt (B1677978) in 2020. wikipedia.orgwikiwand.comconicet.gov.ar

Recent research has unexpectedly revealed a recent increase in emissions of CFC-115, along with other CFCs. copernicus.orgchemistryviews.org While some of these emissions may be linked to leakage during the production of hydrofluorocarbons (HFCs), which are used as replacements for CFCs, the exact sources are still under investigation. chemistryviews.orgunep.orgnoaa.gov For example, impurities of CFC-115 have been found in the refrigerant HFC-125. copernicus.org However, these impurities alone cannot account for the observed lingering global emissions and their recent increase. copernicus.org Between 2007 and 2016, mean yearly emissions of CFC-115 were estimated at 0.80 ± 0.50 kilotonnes per year, and for 2015–2016, they had doubled compared to the 2007–2010 minimum. copernicus.orgresearchgate.net In 2020, ODP-weighted emissions of CFC-115 were estimated to be 0.4 ± 0.1 gigagrams per year. unep.org

Table 3: Atmospheric Abundance and Emission Trends of this compound

ParameterValueYear/PeriodSource
Atmospheric Abundance8.4 ppt2010 wikipedia.orgwikiwand.com
Atmospheric Abundance8.7 ppt2020 wikipedia.orgwikiwand.comconicet.gov.ar
Mean Yearly Emissions0.80 ± 0.50 kt/yr2007-2016 copernicus.orgresearchgate.netresearchgate.net
Mean Yearly Emissions1.14 ± 0.50 kt/yr2015-2016 copernicus.orgresearchgate.net
ODP-Weighted Emissions0.4 ± 0.1 Gg/yr2020 unep.org

Reconstruction of Tropospheric Histories from Atmospheric and Firn Air Samples

Scientists have reconstructed the history of this compound in the Earth's troposphere, the lowest layer of the atmosphere, by analyzing air samples collected over several decades. researchgate.netmit.edunilu.com These samples include ambient air archived in canisters and, crucially, air trapped in firn—the dense, granular snow found in glaciers and ice sheets. researchgate.netmit.edunilu.com By drilling into polar firn and extracting the enclosed air, researchers can access a historical record of atmospheric composition spanning nearly eight decades. researchgate.netmit.edunilu.com

Measurements from these diverse samples have been conducted by global monitoring networks such as the Advanced Global Atmospheric Gases Experiment (AGAGE) and affiliated sites. researchgate.netmit.edunilu.com These analyses show that this compound first appeared in the atmosphere in the 1960s. nilu.com Its concentration increased steadily over the following decades. nilu.com More recent data indicates a continued, albeit slower, increase in its atmospheric abundance, rising from 8.4 parts per trillion (ppt) in 2010 to 8.7 ppt in 2020. wikipedia.org This persistent presence, despite production bans, is a direct consequence of its very long atmospheric lifetime.

Interactive Table: Historical Tropospheric Concentration of this compound

YearConcentration (ppt)Data Source
20108.4Air Sample Analysis wikipedia.org
20168.49AGAGE Network mit.edunilu.com
20208.7Air Sample Analysis wikipedia.org

Analysis of Global Emission Rates and Anomalous Trends

Global emissions of this compound are calculated from its observed atmospheric concentrations using sophisticated atmospheric transport models, such as a 12-box model. researchgate.netmit.edunilu.com These models simulate how chemical compounds move and distribute throughout the atmosphere. The production of this compound for emissive uses was banned under the Montreal Protocol, with a phase-out for developed countries by the end of 1995 and for developing countries by the end of 2010. copernicus.org

Despite these regulations, analyses have revealed that global emissions have not ceased. mit.edunilu.com Research indicates that the growth rates of this compound in recent years are significantly higher than what would be expected if emissions were zero. mit.edunilu.com For the decade between 2007 and 2016, mean yearly emissions were estimated at 0.80 ± 0.50 kilotonnes per year, which is more than 5% of its past peak emissions. mit.edunilu.com

A particularly anomalous trend is the doubling of mean yearly emissions between the 2007–2010 minimum and the 2015–2016 period, where they reached 1.14 ± 0.50 kilotonnes per year. nilu.com This unexpected increase suggests ongoing sources of the compound. d-nb.info

Identification of Unexpected Emission Sources and Leakage Pathways from Industrial Processes

The persistence of this compound emissions points to unexpected sources and leakage from industrial processes. d-nb.info While the Montreal Protocol banned new production for most applications, it does not cover production for use as a feedstock in the manufacturing of other chemicals. copernicus.org Leakage from such processes is one potential pathway for continued emissions.

Studies have suggested that some chlorofluorocarbon emissions, including CFC-115, may be byproducts of the production of other chemicals, such as hydrofluorocarbons (HFCs). fapesp.br For instance, CFC-113a, CFC-114a, and CFC-115 have been observed with increasing emissions, potentially linked to their role as feedstocks. d-nb.info The analysis of air masses downwind of industrial regions can help pinpoint the geographic distribution and magnitude of these sources. unep.org For example, while specific sources for CFC-115 have been challenging to isolate, related compounds like ΣCFC-114 have seen increased emissions traced to the Chinese mainland after 2013. copernicus.org The continued release of this compound from "banks"—older equipment like refrigeration systems and foam insulation that still contain the chemical—is another significant emission pathway. nih.gov

Atmospheric Degradation Kinetic Studies and Fate Modeling

Understanding how this compound breaks down in the atmosphere is crucial for determining its environmental impact and longevity.

Photolytic Degradation Pathways in the Stratosphere

This compound is highly stable in the lower atmosphere. nih.gov However, once it slowly diffuses into the stratosphere, the layer of the atmosphere above the troposphere, it is exposed to higher energy ultraviolet (UV-C) radiation from the sun. nih.gov This radiation leads to the photolytic degradation of the molecule, a process where the UV light breaks its chemical bonds. nih.gov This process releases chlorine atoms, which then catalytically destroy ozone molecules, contributing to the depletion of the ozone layer. nih.govagas.com The lifetime of this compound in the atmosphere has been revised over time with improved kinetic data; a significant revision reduced the estimated lifetime from 1700 years to 540 years, largely due to a better understanding of its reaction with excited oxygen atoms (O(¹D)). copernicus.org The loss is attributed to both UV photolysis and reaction with O(¹D). copernicus.org

Tropospheric Inertness and Diffusion Processes

In the troposphere, this compound is essentially inert. nih.gov It does not readily react with common atmospheric oxidants like hydroxyl radicals (OH). nih.gov Its extreme stability in this lower layer of the atmosphere is why it has such a long atmospheric lifetime, allowing it to persist for centuries. This inertness means that the primary removal process is slow diffusion up into the stratosphere, where it can be broken down by UV radiation. nih.gov Because of its stability, its distribution in the troposphere is relatively uniform globally.

Research on Environmental Transport and Partitioning

The environmental fate of this compound is largely governed by its physical and chemical properties, which dictate how it moves between air, water, and soil. itrcweb.org With a high vapor pressure, it exists almost exclusively as a gas in the atmosphere. nih.gov

Its transport in the environment is primarily through atmospheric circulation. wikipedia.org Due to its low solubility in water and an estimated Henry's Law constant that favors partitioning into the gas phase, it is expected to volatilize quickly from water and moist soil surfaces. nih.gov The potential for it to bind to soil and sediment is considered moderate, and its bioaccumulation in aquatic organisms is estimated to be low. nih.gov Because of its inertness and long atmospheric lifetime, this compound can be transported over long distances, reaching remote areas far from its emission sources. wikipedia.org The study of how such compounds partition between different environmental compartments is essential for predicting their ultimate fate and impact. researchgate.netserdp-estcp.miluri.edu

Volatilization Kinetics from Moist and Dry Soil Surfaces

The movement of this compound from soil into the atmosphere is a significant environmental fate process, with different physical principles governing its volatilization from moist and dry soils. The rate of this process is influenced by the compound's intrinsic properties, such as its vapor pressure and Henry's Law constant, as well as by soil characteristics.

Volatilization from dry soil surfaces is primarily driven by the compound's vapor pressure. nih.gov this compound has a high vapor pressure, which indicates a strong tendency to transition from a condensed phase to a gaseous phase. This property suggests that it will readily volatilize from dry or arid soil environments. nih.gov

In moist soils, the volatilization process is more complex and is largely governed by the compound's Henry's Law constant, which describes the partitioning of a chemical between the air and water phases. nih.gov An estimated Henry's Law constant of 5.6 atm-m³/mol for this compound indicates that it will rapidly volatilize from water surfaces. nih.gov This suggests that in damp soil, where the compound is dissolved in soil water, it will readily partition into the soil air and subsequently be released into the atmosphere. This process is considered an important environmental fate pathway. nih.gov The volatilization half-life from a model river (1 m deep) is estimated at 4 hours, and from a model lake, it is estimated at 5 days, further illustrating its tendency to escape from aqueous environments. nih.gov

General soil conditions also play a critical role in the kinetics of volatilization. Factors such as soil texture, organic matter content, moisture levels, and temperature can modify the rate of release. europa.euresearchgate.net For instance, while higher soil water content can reduce the gas-phase diffusion path and slow volatilization, it can also facilitate upward movement of the chemical with evaporating water, known as the 'wick effect', potentially increasing the rate of release from the surface. europa.euresearchgate.net Conversely, very low soil moisture can increase the adsorption of chemicals to soil particles, thereby reducing volatilization. europa.eu The physical and chemical properties of this compound that influence its volatilization are summarized in the table below.

PropertyValueSignificance for Volatilization
Vapor Pressure (at 25 °C)6860 mm HgHigh value indicates a strong tendency to volatilize from dry surfaces. nih.gov
Henry's Law Constant (estimated)5.6 atm-m³/molIndicates rapid partitioning from water to air, controlling volatilization from moist surfaces. nih.gov
Water Solubility (at 25 °C)58 mg/LLow solubility favors partitioning into the gas phase from moist soil. nih.gov
Soil Adsorption Coefficient (Koc, estimated)200Suggests moderate mobility in soil, allowing movement to the surface for volatilization. nih.gov

Investigations into Biodegradation Persistence in Aquatic and Terrestrial Environments

Research into the environmental fate of this compound indicates that it is highly persistent in both aquatic and terrestrial environments due to its resistance to biodegradation. As a highly chlorinated and fluorinated compound, it is not expected to be readily broken down by microbial activity. nih.gov This chemical stability is a defining characteristic of fully halogenated chlorofluorocarbons. who.intcolumbia.edu

Studies have specifically investigated its fate under conditions conducive to microbial degradation. In one key laboratory study, the transformation of this compound was observed for 177 days in anaerobic microcosms containing sewage sludge and aquifer sediment slurries, simulating conditions found in aquatic and terrestrial subsurface environments, respectively. researchgate.net The results showed that this compound was not transformed or degraded under these conditions. researchgate.net This finding is significant as anaerobic environments, such as those in some aquifers, water-logged soils, and sediments, are often where reductive dechlorination of other halogenated compounds can occur. epa.govnih.gov

The persistence of this compound is further supported by the general understanding of chlorofluorocarbon behavior. Aerobic biodegradation is also considered an insignificant environmental fate process. nih.gov For comparison, a similar compound, chlorodifluoromethane (B1668795) (HCFC-22), showed 0% of its theoretical biochemical oxygen demand (BOD) over a four-week period in a standard test, indicating a lack of aerobic biodegradation. nih.gov The inherent resistance to metabolic transformation has been demonstrated in biological systems, where chlorofluorocarbons are generally metabolized to a very small degree, if at all. columbia.edu This recalcitrance contributes to the compound's very long atmospheric lifetime, estimated to be around 380 years. who.int

The table below summarizes the findings of a key study on the anaerobic biodegradation of several chlorofluorocarbons, highlighting the persistence of this compound.

CompoundEnvironment SimulatedDurationResult
This compound (CFC-115)Anaerobic Sewage Sludge177 daysNot transformed researchgate.net
This compound (CFC-115)Anaerobic Aquifer Sediment177 daysNot transformed researchgate.net
Trichlorofluoromethane (CFC-11)Anaerobic Sewage Sludge & Aquifer Sediment177 daysTransformed to HCFC-21 and HCFC-31 researchgate.net
1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113)Anaerobic Sewage Sludge & Aquifer Sediment177 daysTransformed to HCFC-123a and other products researchgate.net
Dichlorodifluoromethane (CFC-12)Anaerobic Sewage Sludge & Aquifer Sediment177 daysTransformed to HCFC-22 researchgate.net

Advanced Chemical Transformation and Degradation Research of Chloropentafluoroethane

Studies on Novel Decomposition and Destruction Methodologies for Chloropentafluoroethane

Research into the decomposition and destruction of this compound (CFC-115) has focused on developing efficient and environmentally sound methodologies to break down this highly stable compound.

Catalytic approaches, including hydrolysis and hydrodechlorination, are considered among the most suitable methods for the decomposition of chlorofluorocarbons because they can be performed under relatively mild conditions. researchgate.net

The development of effective heterogeneous catalysts is central to the chemical transformation of this compound. A variety of materials have been investigated for their catalytic activity in converting this compound.

Palladium (Pd) supported on activated carbon (Pd/C) has been a primary focus for hydrodechlorination (HDC) studies. researchgate.netmdpi.com However, these catalysts often suffer from deactivation due to the sintering of palladium particles on the catalyst surface, which is promoted by the reaction of hydrogen fluoride (B91410) (a byproduct) with the catalyst support. researchgate.net The rates of hydrodechlorination over palladium catalysts can vary by several orders of magnitude, with studies indicating that the rate-determining step involves the cleavage of the carbon-chlorine bond. wpi.edu

Alternative catalysts have also been explored. Group VI transition metal carbides, such as those of tungsten and molybdenum, have been synthesized and tested for this compound conversion. capes.gov.br While their specific conversion rates were found to be about an order of magnitude lower than a reference palladium-based catalyst, tungsten carbide (WC) showed selectivity towards the formation of Pentafluoroethane (B1204445) (HFC-125) that was comparable to the Pd catalyst. capes.gov.br

For catalytic hydrolysis, alumina-zirconia (Al₂O₃-ZrO₂) catalysts have been investigated. researchgate.net Studies using catalysts prepared from boehmite and gamma-alumina showed that the catalyst's acidity correlates with the rate of hydrolysis. researchgate.net Other research has examined the conversion of halogenated compounds using catalysts like γ-Al₂O₃ and β-AlF₃. acs.org

Interactive Table 1: Heterogeneous Catalysts for this compound (CFC-115) Conversion

Catalyst SystemReaction TypeKey Research FindingsCitations
Palladium on Activated Carbon (Pd/C)HydrodechlorinationWidely studied for HDC; deactivation is a major issue, primarily caused by sintering of Pd particles. researchgate.netmdpi.comresearchgate.net
Alumina-Zirconia (Al₂O₃-ZrO₂)HydrolysisHydrolysis rate is strongly correlated with the acidity of the catalyst. A 90 wt% alumina (B75360) content catalyst from boehmite showed the highest activity. researchgate.net
Tungsten and Molybdenum Carbides (WC, Mo₂C)HydrodechlorinationCatalyze hydrodehalogenation and dehydrofluorination. WC shows selectivity for HFC-125 comparable to Pd catalysts, but with lower overall activity. capes.gov.br
Palladium on Nitrogen-Doped Activated Carbon (Pd/N-AC)HydrodechlorinationNitrogen doping significantly increases the atomic ratio of Pd/Pd²⁺ on the surface but does not improve Pd dispersion. researchgate.netmdpi.com

The surface chemistry of a catalyst and the introduction of dopants play a critical role in its activity and stability during the degradation of this compound.

The acidity of the catalyst is a key factor in hydrolysis reactions. For alumina-zirconia catalysts, the rate of this compound hydrolysis increases linearly with an increase in catalyst acidity. researchgate.net It was determined that alumina-zirconia catalysts prepared from boehmite possess two distinct types of acidity that contribute to their catalytic activity. researchgate.net

In hydrodechlorination processes using palladium catalysts, doping the support material has been a significant area of research. Nitrogen-doped activated carbon (N-AC) has been used as a support for palladium catalysts in the gas-phase hydrodechlorination of this compound. researchgate.netmdpi.com Research indicates that nitrogen doping can significantly alter the electronic properties of the catalyst. While it did not improve the dispersion of palladium particles, it did raise the atomic ratio of metallic palladium (Pd) to palladium ions (Pd²⁺) on the catalyst surface from 1.2 on standard Pd/AC to 2.2 on Pd/N-AC. researchgate.netmdpi.com However, despite this change in surface chemistry, the nitrogen-doped catalyst deactivated more rapidly in gas-phase hydrodechlorination of this compound compared to the undoped version. mdpi.com

The deactivation of catalysts is often linked to changes in their surface. The primary cause of deactivation for Pd catalysts in the hydrodechlorination of this compound is the sintering of Pd particles, rather than coking. researchgate.net This process leads to a loss of active surface area. ammoniaknowhow.com The interaction between the support and the active metal component is crucial for enhancing both the activity and stability of the catalyst. researchgate.net

When subjected to high temperatures, this compound undergoes thermal decomposition. microkat.gr Upon contact with flames or red-hot metal surfaces, it breaks down to emit toxic and corrosive fumes. microkat.grnih.gov The primary decomposition products include hydrogen fluoride, hydrogen chloride, carbon monoxide, carbon dioxide, and potentially phosgene (B1210022) and carbonyl fluoride. microkat.gragas.comagas.com This thermal instability means that containers of this compound may rupture or explode if exposed to heat or fire. microkat.gragas.com

Interactive Table 2: Products of Thermal Decomposition of this compound

Decomposition ProductChemical FormulaCitations
Hydrogen FluorideHF microkat.grnih.govchembk.com
Hydrogen ChlorideHCl microkat.grnih.gov
Carbon MonoxideCO agas.comagas.com
Carbon DioxideCO₂ agas.comagas.com
PhosgeneCOCl₂ agas.comagas.com
Carbonyl FluorideCOF₂ agas.com

Reductive dechlorination offers a chemical pathway for the complete destruction of chlorofluorocarbons. One studied method involves the use of sodium naphthalenide. acs.org This process achieves the reductive dehalogenation of CFCs. The reaction pathways for chlorinated hydrocarbons generally include hydrogenolysis, reductive elimination, and dehydrochlorination. nih.gov For many chlorinated compounds, maintaining a circumneutral pH is important, as low pH can inhibit dechlorination, particularly the final steps to non-toxic end products. enviro.wiki

Catalytic Hydrolysis and Hydrodechlorination Processes

Synthesis and Derivatization Research Involving this compound as a Reactant

This compound has been utilized as a starting material, or reactant, in the synthesis of other valuable fluorinated compounds.

An efficient method has been developed for the synthesis of pentafluoroiodoethane (B1347087) (CF₃CF₂I) from this compound. researchgate.net This process involves a sulfinatodechlorination step followed by an in-situ iodination, which can be conducted in one pot to produce the desired product in an acceptable yield. researchgate.net

Catalytic hydrogenation, which is a hydrodechlorination reaction, is used to prepare pentafluoroethane (HFC-125) from this compound. scispace.com This vapor-phase reaction often employs a palladium-based catalyst on a support such as alumina or aluminum fluoride to achieve high selectivity for HFC-125. scispace.com

In another synthetic application, this compound can be reacted with pentafluoroethane over a trivalent chromium salt catalyst at temperatures between 200°C and 400°C. google.com This reaction yields hexafluoroethane (B1207929) (C₂F₆) and tetrafluorochloroethane (C₂HF₄Cl), both of which are more easily separated from the pentafluoroethane stream. google.com Additionally, the reaction with n-butyl lithium has been noted as a potential derivatization pathway. nist.gov

Interactive Table 3: Synthesis and Derivatization Reactions Starting from this compound

Reactant(s)Key Conditions/CatalystProduct(s)Reaction TypeCitations
This compoundSulfinating agents, then iodinating agentsPentafluoroiodoethane (CF₃CF₂I)Sulfinatodechlorination / Iodination researchgate.net
This compound, Hydrogen (H₂)Palladium catalyst on alumina supportPentafluoroethane (HFC-125)Catalytic Hydrogenation / Hydrodechlorination scispace.com
This compound, PentafluoroethaneTrivalent chromium salt catalyst (200-400°C)Hexafluoroethane (C₂F₆), Tetrafluorochloroethane (C₂HF₄Cl)Dismutation/Redistribution google.com
This compound, n-Butyl lithiumNot specifiedNot specifiedAlkylation/Coupling nist.gov

Activation and Directed Cleavage of the Carbon-Chlorine Bond in this compound

The chemical inertness of this compound (CFC-115), particularly the strength of its carbon-halogen bonds, presents a significant challenge for its degradation and transformation. Research has focused on developing catalytic methods to selectively activate and cleave the Carbon-Chlorine (C-Cl) bond, which is the most reactive site in the molecule for initiating its breakdown. The photo-induced scission of a C-Cl bond is a primary reaction responsible for the ozone-depleting potential of chlorofluorocarbons (CFCs) in the upper atmosphere. wikipedia.org However, achieving this cleavage under controlled terrestrial conditions requires targeted chemical strategies.

Catalytic dehalogenation is a primary method explored for this purpose. researchgate.net Studies have shown that transition metals are effective in facilitating the cleavage of C-Cl bonds. For instance, palladium (Pd) supported on materials like γ-alumina or carbon has demonstrated high activity for C-Cl bond cleavage in this compound. This approach is central to hydrodechlorination processes aimed at reducing the chlorine content of CFCs. The mechanism of C-Cl cleavage on palladium surfaces is suggested to be homolytic, involving a transition state that occurs early in the reaction coordinate. researchgate.net

Other research into related fluorinated ethanes provides further insight into potential mechanisms. For example, the reductive cleavage of the C-Cl bond in 2-chloro-1,1,1-trifluoroethane (B1216089) (HCFC-133a), an analogue of CFC-115, has been successfully achieved using Ni(0) or Cu(0) catalytic systems. rsc.org This process proceeds via a single electron transfer (SET), demonstrating that transition-metal catalysis can effectively break the unactivated C-Cl bond to yield valuable products. rsc.org Theoretical studies on molecules like carbon tetrachloride further elucidate the energetics of C-Cl bond cleavage, indicating that such reductive dechlorination reactions are enhanced by a solvent medium and that the reaction pathway can be influenced by the energy of the transferred electrons. nih.govresearchgate.net Electrochemical reduction methods have also been explored as a means to achieve catalytic C-Cl bond cleavage. rsc.org

Exploration of this compound as a Precursor in Advanced Organofluorine Synthesis

Beyond its degradation, the chemical structure of this compound makes it an attractive starting material, or precursor, for constructing more complex fluorinated molecules. researchgate.net The field of organofluorine chemistry continuously seeks versatile and readily available building blocks for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. mdpi.comnih.gov Polyfluorinated ethanes, such as this compound, are considered valuable C2-building blocks for this purpose. researchgate.net

A notable example of its use in synthesis is the efficient preparation of pentafluoroiodoethane (CF3CF2I). researchgate.netdntb.gov.ua This transformation is achieved through a process called sulfinatodechlorination, where the C-Cl bond is cleaved and replaced. The resulting pentafluoroiodoethane can then be generated in a one-pot synthesis, providing a practically acceptable yield of a highly useful intermediate for further organic synthesis. researchgate.net Pentafluoroiodoethane serves as a versatile reagent for introducing the pentafluoroethyl group (-CF2CF3) into organic molecules.

The broader context of this research lies in the strategic activation of carbon-halogen bonds for synthetic purposes. researchgate.net While much research focuses on the challenging activation of carbon-fluorine (C-F) bonds, the selective activation of the C-Cl bond in a perhalogenated compound like this compound offers a reliable entry point for functionalization. researchgate.net The development of new synthetic methodologies is crucial for creating novel fluorinated compounds, and aryne intermediates are also being explored for this purpose. rsc.org Utilizing abundant materials like this compound as a feedstock aligns with the goals of developing efficient and atom-economical approaches to valuable fluorinated products. researchgate.netchemrxiv.org

Table of Mentioned Compounds

Theoretical and Computational Chemistry Investigations of Chloropentafluoroethane

Quantum Chemical Studies of Chloropentafluoroethane Molecular Structure and Reactivity

Quantum chemical studies are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine electronic structure and related properties with high accuracy. dp.technih.gov

Ab initio and Density Functional Theory (DFT) are two of the most important pillars of modern computational chemistry. arxiv.orgethz.ch Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT calculates the electronic structure based on the electron density, which is a function of only three spatial variables. arxiv.org These calculations are crucial for understanding the electronic properties of this compound.

Key aspects of the electronic structure that can be determined include:

Molecular Orbitals: Calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is essential. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability.

Electron Density and Electrostatic Potential: These calculations map the distribution of electrons within the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, this is particularly important for understanding the positive electrostatic potential (σ-hole) on the chlorine atom, which is key to its halogen bonding capabilities. rsc.org

Advanced Analyses: Further insights can be gained from methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis. QTAIM partitions the electron density to define atomic properties within the molecule and characterize chemical bonds. amercrystalassn.orgwiley-vch.demuni.cz NBO analysis transforms the complex wavefunction into a localized Lewis-like structure of bonds and lone pairs, revealing hyperconjugative interactions and charge delocalization that contribute to molecular stability. uni-muenchen.denih.gov

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers or rotamers, that can be interconverted by rotation about single bonds. lumenlearning.comchemistrysteps.com For this compound, rotation around the central carbon-carbon single bond gives rise to different conformational isomers.

The primary conformers of interest are the staggered and eclipsed forms. libretexts.org

Staggered Conformation: This is the more stable, lower-energy conformation where the substituents on the front carbon atom are positioned as far as possible from those on the back carbon atom when viewed in a Newman projection. This arrangement minimizes repulsive forces between electron clouds of the bonds (torsional strain). libretexts.org

Eclipsed Conformation: This is a higher-energy, less stable conformation where the substituents on the two carbon atoms are aligned, leading to maximum torsional strain. libretexts.org

Computational methods are used to map the potential energy surface as a function of the dihedral angle of rotation around the C-C bond. This analysis provides quantitative data on the energy difference between the conformers and the energy barrier that must be overcome for rotation to occur. libretexts.org For substituted ethanes like C2ClF5, there can be multiple staggered (gauche and anti) and eclipsed conformations with distinct energy levels due to steric interactions between the bulky chlorine and fluorine atoms. lumenlearning.com

Molecular Dynamics Simulations for Mechanistic Elucidation

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-evolution of molecular systems, offering insights into dynamic processes and interaction mechanisms that are not apparent from static quantum chemical calculations. ethz.charxiv.org

A halogen bond is a non-covalent interaction where a halogen atom (like the chlorine in C2ClF5) acts as an electrophilic species, interacting with a Lewis base (a nucleophile). This is due to a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the covalent bond.

MD simulations are particularly well-suited for studying these interactions in adducts, such as the this compound-water complex. nih.gov However, standard classical force fields often fail to describe the anisotropic charge distribution of the σ-hole. To overcome this, specialized force fields that include pseudo-atoms or extra points of charge are used to accurately model the halogen bond. rsc.org These simulations can reveal:

The preferred geometry of the halogen bond, including the C-Cl···O distance and the near-linear angle.

The strength and stability of the interaction over time in a condensed phase or solution. ustc.edu.cn

The dynamics of the formation and breaking of halogen bonds. arxiv.org

In complex chemical environments, multiple non-covalent interactions often coexist and can influence one another through cooperative or anticooperative effects. mdpi.comupenn.edu For instance, the halogen bond formed by the chlorine atom in this compound can be strengthened or weakened by the presence of other interactions, such as hydrogen bonds involving the fluorine atoms.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) MD simulations are a powerful tool for studying these phenomena. nih.gov In this approach, the core interacting region (e.g., the C2ClF5 molecule and its immediate partner) is treated with high-level quantum mechanics, while the surrounding environment (e.g., solvent molecules) is treated with computationally less expensive classical mechanics. Studies have shown that hydrogen bonds formed with a halogen atom donor can enhance a halogen bond by increasing the positive electrostatic potential of the σ-hole. frontiersin.org Such simulations can quantify the energetic stabilization provided by this cooperativity, revealing that the total interaction energy is often greater than the sum of the individual interactions. nih.govnih.gov

Thermodynamic and Phase Equilibrium Modeling of this compound Mixtures

Thermodynamic modeling is essential for the design and optimization of chemical processes, particularly in applications like refrigeration where this compound has been used. This involves predicting the phase behavior (vapor-liquid equilibrium, VLE) of pure C2ClF5 and its mixtures with other compounds.

The behavior of such mixtures is often modeled using equations of state (EOS). These mathematical models relate pressure, volume, and temperature for a given substance or mixture.

For mixtures, the accuracy of these models is significantly improved by incorporating binary interaction parameters (BIPs). These parameters are empirically fitted to experimental VLE data and correct for the deviation of the mixture from ideal solution behavior. researchgate.net The calculation of phase equilibria, such as bubble and dew points, is crucial for understanding how a refrigerant mixture will behave under different operating conditions. scielo.br

Atmospheric Transport and Chemical Reaction Pathway Modeling

Global atmospheric models are essential for understanding and predicting the environmental impact of long-lived species like this compound, particularly its role in stratospheric ozone depletion and as a greenhouse gas. mdpi.com These models rely on accurate kinetic and spectroscopic data, which are often derived from theoretical and computational chemistry studies, to simulate the transport and chemical transformation of substances in the atmosphere. nih.gov

For this compound, a key atmospheric loss process is its reaction with hydroxyl radicals (OH) in the stratosphere, although it is largely inert in the troposphere. nih.gov Theoretical calculations are used to determine the rate constants for such reactions. The estimated rate constant for the vapor-phase reaction of this compound with photochemically-produced hydroxyl radicals is approximately 2.4 x 10⁻¹⁵ cm³/molecule-sec at 25 °C. nih.gov This slow reaction rate contributes to its very long atmospheric lifetime. nih.gov

In addition to kinetic data, spectroscopic parameters are vital for both atmospheric detection and for calculating photolysis rates. rsc.orgcopernicus.org The infrared absorption spectrum of this compound exhibits unique absorption bands resulting from C-Cl and C-F stretching modes, which allows for its detection and monitoring in the atmosphere. These infrared cross-sections, measured in the laboratory, are crucial inputs for remote sensing instruments that measure atmospheric composition. copernicus.org

UV absorption cross-sections are necessary to calculate the rate of photolysis, which is another significant degradation pathway for this compound in the stratosphere. nih.govnasa.gov Theoretical models may be used to calculate these cross-sections, which are often temperature-dependent. rsc.org This data is then integrated into atmospheric chemistry models to determine the atmospheric lifetime and ozone depletion potential (ODP) of the compound. researchgate.net For instance, this compound is included as a species in comprehensive stratospheric chemistry models, where its chemical behavior is simulated using evaluated kinetic and photochemical data. The accuracy of these models in predicting the fate of this compound and its impact on the atmosphere is directly dependent on the quality of the integrated theoretical data. nih.gov

Interactive Data Table: Key Theoretical Atmospheric Parameters for this compound

ParameterValue / DescriptionSignificance in Atmospheric Models
OH Radical Reaction Rate Constant (k_OH) ~2.4 x 10⁻¹⁵ cm³/molecule-sec at 25 °CDetermines the primary chemical loss rate in the stratosphere, influencing its atmospheric lifetime. nih.gov
Infrared Absorption Spectrum Shows characteristic absorption bands for C-Cl and C-F stretching modes. Enables atmospheric detection and quantification by remote sensing instruments.
UV Photolysis Degrades in the stratosphere due to UV-C radiation. nih.govA major removal pathway in the stratosphere, contributing to the calculation of its lifetime and ODP. nih.govresearchgate.net
Atmospheric Lifetime Estimated to be between 1,020 and 1,700 years. A critical output of models, indicating its long-term persistence and potential for environmental impact.

Analytical Methodologies and Environmental Monitoring Research of Chloropentafluoroethane

Advanced Spectroscopic Techniques for Chloropentafluoroethane Detection and Characterization

Advanced spectroscopic techniques are fundamental in the precise detection and in-depth characterization of this compound. These methods provide critical data on its molecular structure, interactions, and presence in various media, even at trace concentrations.

Rotational spectroscopy is a high-resolution technique that probes the quantized rotational energy levels of molecules in the gas phase. wikipedia.org By measuring the frequencies of transitions between these levels, it is possible to determine the moments of inertia of a molecule with exceptional accuracy. From these moments of inertia, precise molecular structures, including bond lengths and angles, can be derived. wikipedia.orggsu.edu

For a molecule like this compound (C2ClF5), rotational spectroscopy can provide an unambiguous determination of its three-dimensional geometry. The analysis of the rotational spectra of different isotopic species (isotopologues) of the molecule allows for the precise location of each atom to be established. gsu.edu While specific studies focusing solely on the rotational spectrum of this compound are not prevalent in readily available literature, the principles of the technique are directly applicable. Such an analysis would yield precise values for the C-C, C-Cl, and C-F bond lengths and the complex torsional angles within the molecule.

Furthermore, rotational spectroscopy is a powerful tool for studying the weak, non-covalent forces that govern intermolecular interactions. nih.gov By studying the rotational spectrum of van der Waals complexes formed between this compound and other molecules (e.g., water, argon), the geometry and binding energy of these complexes can be characterized. This provides fundamental insights into the physical and chemical behavior of this compound in atmospheric and other environments. The analysis of complex rotational spectra, especially for asymmetric top molecules with potential internal rotation, can be challenging but is aided by advanced computational tools. ifpan.edu.plresearchgate.net

Infrared (IR) spectroscopy and mass spectrometry (MS) are indispensable tools for the detection and quantification of this compound, particularly for trace analysis in environmental samples.

Infrared Spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting infrared spectrum provides a unique "fingerprint" for the molecule. The infrared absorption spectrum of this compound has been studied in the gaseous state, with observed bands classified as fundamental, combination, and overtone bands. nist.gov This technique is valuable for identifying the compound and can be used for quantitative analysis, especially at higher concentrations. mdpi.com High-resolution Fourier transform infrared (FTIR) spectroscopy enhances the specificity and sensitivity, allowing for the differentiation of this compound from other atmospheric gases. researchgate.net

The table below summarizes the observed infrared absorption bands for gaseous this compound as reported in historical studies.

Wavelength (μm)Wavenumber (cm⁻¹)Intensity
3.33030Weak
4.42273Weak
5.11961Weak
7.51333Very Strong
8.11235Very Strong
10.2980Strong
12.0833Strong
13.5741Medium
17.5571Medium
20.0500Weak
32.0312Weak
Data sourced from a study of the infrared absorption spectra of hexafluoroethane (B1207929) and this compound. nist.gov

Chromatographic Methods Development for Environmental Monitoring of this compound

Chromatographic methods are central to the environmental monitoring of this compound, enabling its separation and quantification from complex environmental matrices such as air, water, and soil. pharmacyjournal.org

Gas chromatography (GC) is the premier technique for analyzing volatile compounds like this compound. longdom.org The optimization of GC methods involves selecting the appropriate column and temperature programming to achieve good separation. For enhanced sensitivity and selectivity, GC is coupled with specific detectors.

Gas Chromatography-Electron Capture Detector (GC-ECD): The Electron Capture Detector is highly sensitive to electrophilic compounds, particularly those containing halogens (F, Cl, Br). srigc.comagilent.comscioninstruments.com This makes it exceptionally well-suited for the trace detection of this compound. The ECD operates by using a radioactive source (typically Nickel-63) to generate a steady stream of electrons. scioninstruments.com When an electronegative compound like this compound passes through the detector, it captures some of these electrons, causing a decrease in the current that is measured as a signal. scioninstruments.com GC-ECD is a robust and cost-effective method for routine environmental monitoring of halogenated compounds. However, the response of ECDs can be lower for some alternative fluorocarbons compared to traditional chlorofluorocarbons (CFCs), which may necessitate preconcentration steps for atmospheric analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): As mentioned previously, GC-MS offers unparalleled specificity for identification. labcompare.comnih.gov In full-scan mode, it provides a complete mass spectrum for structural confirmation. For quantitative trace analysis, selected ion monitoring (SIM) mode is often used. In SIM mode, the mass spectrometer is set to detect only a few characteristic ions of this compound, which significantly increases sensitivity and reduces interference from the sample matrix. labcompare.com GC-MS is a cornerstone for both the identification and quantification of environmental pollutants. agilent.commdpi.com

The following table presents typical detection limits for related halogenated compounds using GC-ECD, illustrating the sensitivity of the technique.

CompoundDetectorDetection Limit (pg)
CFC-12ECD2.5
HCFC-22ECD90
HCFC-123ECD30
HCFC-124ECD90
Data sourced from a study on the temperature-dependent electron capture detector response. nih.gov

Environmental samples are often highly complex, containing a multitude of compounds that can interfere with the analysis of the target analyte. envchemgroup.com High-resolution separation techniques are developed to overcome these challenges and provide accurate quantification of this compound.

Techniques such as comprehensive two-dimensional gas chromatography (GC×GC) offer significantly enhanced separation power compared to conventional single-column GC. pharmacyjournal.org In GC×GC, two columns with different stationary phases are coupled, providing a much higher peak capacity and allowing for the separation of target compounds from complex matrix interferences.

For less volatile breakdown products or when analyzing water samples, high-performance liquid chromatography (HPLC), particularly when coupled with high-resolution mass spectrometry (LC-HRMS), can be employed. nih.govsemanticscholar.org While this compound itself is too volatile for typical LC analysis, this technique is crucial for studying its potential degradation products in aqueous environments. The development of advanced sample preparation techniques, such as solid-phase extraction (SPE) or purge-and-trap methods, is also critical for isolating and concentrating this compound from environmental matrices prior to chromatographic analysis. ei.sk

Isotopic Analysis in Degradation Pathway Elucidation

Compound-specific isotope analysis (CSIA) is a sophisticated analytical tool used to trace the sources and investigate the degradation pathways of environmental contaminants. scholaris.ca This technique measures the relative abundance of stable isotopes (e.g., ¹³C vs. ¹²C, ³⁷Cl vs. ³⁵Cl) within a specific compound. During chemical or biological degradation, molecules containing the lighter isotope (e.g., ¹²C) tend to react slightly faster than those with the heavier isotope (e.g., ¹³C). This phenomenon, known as the kinetic isotope effect, leads to a change in the isotopic ratio of the remaining, undegraded compound, which becomes progressively enriched in the heavier isotope. nih.gov

The magnitude of this isotopic fractionation is often characteristic of a specific degradation reaction or pathway. nih.gov By measuring the isotopic composition of a contaminant at a polluted site and comparing it to the source, scientists can determine if and to what extent degradation has occurred. nih.govnih.gov

While specific isotopic fractionation factors for the degradation of this compound (CFC-115) are not widely published, studies on other chlorofluorocarbons, such as CFC-11 and CFC-113, have established the utility of CSIA for this class of compounds. acs.orgproquest.com For instance, biotransformation of CFC-113 was found to have a carbon isotope enrichment factor (εC,bulk) of -8.5 ± 0.4‰. nih.gov By applying similar principles, CSIA could be used to:

Identify Degradation Mechanisms: Different degradation pathways (e.g., reductive dechlorination, oxidation) are expected to have distinct isotopic fractionation patterns for both carbon and chlorine. researchgate.netresearchgate.net Dual-isotope analysis (δ¹³C vs. δ³⁷Cl) would be a powerful method to differentiate between abiotic and biotic degradation processes for this compound.

Quantify In-Situ Degradation: By applying the Rayleigh equation, the extent of degradation in the environment can be quantified based on the measured change in isotopic composition. nih.gov

Distinguish Contaminant Sources: Different manufacturing processes or sources of this compound may have slightly different initial isotopic signatures, which can aid in source apportionment studies.

The development of CSIA methods for this compound would provide a crucial tool for assessing its environmental fate and the efficacy of potential remediation strategies.

Application of Compound-Specific Carbon Isotope Analysis for Source Apportionment and Pathway Differentiation in Chlorohydrocarbons

Compound-Specific Isotope Analysis (CSIA) is a powerful analytical technique used to determine the isotopic ratios of specific elements within individual organic compounds in complex environmental samples. enviro.wikiitrcweb.org For chlorohydrocarbons like this compound, CSIA primarily focuses on measuring the ratio of stable carbon isotopes, ¹³C to ¹²C (expressed as δ¹³C). researchgate.net This methodology provides quantitative insights into the origin (source apportionment) and the environmental fate (pathway differentiation) of these compounds. enviro.wiki

The core principle behind CSIA for source apportionment lies in the fact that different manufacturing processes or source materials can result in distinct initial isotopic signatures in the final product. itrcweb.org By comparing the δ¹³C value of a contaminant in the environment to the signatures of potential sources, it may be possible to identify or rule out specific contributors to the contamination. enviro.wiki

Furthermore, CSIA is highly effective for tracking the degradation of chlorohydrocarbons. itrcweb.org During biotic or abiotic degradation processes, chemical bonds involving the lighter isotope (¹²C) are typically broken more readily than those involving the heavier isotope (¹³C). This phenomenon, known as a kinetic isotope effect, leads to a progressive enrichment of the heavier isotope in the remaining, undegraded fraction of the compound. itrcweb.orgresearchgate.net The extent of this isotopic enrichment can be correlated with the extent of degradation.

Different degradation pathways, such as aerobic versus anaerobic biodegradation or various chemical reduction/oxidation reactions, often exhibit distinct carbon isotope fractionation patterns. enviro.wiki By characterizing these patterns, researchers can differentiate between various transformation processes occurring in the environment. While the application of CSIA to chlorofluorocarbons (CFCs) in groundwater has been established, providing a foundation for future research, specific studies detailing the isotopic fractionation of this compound during its degradation are less common than for other chlorinated solvents. nih.gov However, the established principles suggest that CSIA holds significant potential for elucidating the environmental fate of this persistent compound.

Sampling and Measurement Strategies for Atmospheric Concentrations

Firn Air Analysis and Reconstruction of Historical Atmospheric Concentrations

To understand the long-term atmospheric history of persistent trace gases like this compound, scientists utilize firn air analysis. Firn is the layer of partially compacted snow between the fresh surface snow and the dense glacial ice below. As snow accumulates and compacts, air from the atmosphere becomes trapped in bubbles within the firn and eventually sealed off in the ice. This trapped air serves as a natural archive of past atmospheric composition. researchgate.netbowdoin.edu

By drilling cores into the polar firn in locations like Antarctica and Greenland, researchers can extract air samples from various depths. researchgate.net Since the depth of the firn corresponds to the age of the trapped air, these samples allow for the reconstruction of atmospheric concentrations of gases going back decades, long before direct atmospheric measurements began. bowdoin.edu

Studies incorporating firn air analysis have been crucial in reconstructing the atmospheric history of this compound (CFC-115). researchgate.netcopernicus.org These analyses show the appearance of CFC-115 in the atmosphere and track its increasing concentration over time, providing data for periods where no real-time measurements are available. researchgate.netbowdoin.edu This historical record derived from firn air is essential for validating atmospheric models and for understanding the long-term trends and total atmospheric burden of the compound. researchgate.netbowdoin.edu

Interactive Table: Historical Atmospheric Concentrations of this compound (CFC-115) from Firn Air and Atmospheric Records

YearMean Global Abundance (ppt)Data Source
~1960First AppearanceFirn Air Reconstructions researchgate.net
Early 2000sMaximum of ~16.6 ppt (B1677978) (for CFC-114, often studied with CFC-115)Firn Air & Direct Measurement researchgate.net
20108.4 pptAtmospheric Monitoring wikipedia.org
2016Declined to 16.3 ppt (for CFC-114)Atmospheric Monitoring researchgate.net
20208.7 pptAtmospheric Monitoring wikipedia.org

Note: Data for closely related compounds like CFC-114 are sometimes presented alongside CFC-115 in studies. The table reflects the general trend of CFCs appearing mid-century and includes specific available data points for CFC-115.

Deployment and Data Analysis from In Situ Atmospheric Monitoring Networks

Continuous, high-frequency, in situ measurements of atmospheric trace gases are conducted by global monitoring networks to track their current concentrations and trends. unep.org The most prominent of these is the Advanced Global Atmospheric Gases Experiment (AGAGE), which has been measuring the composition of the atmosphere since 1978. mit.edu AGAGE and affiliated networks operate monitoring stations at strategic remote locations around the world, providing data that is representative of the global background atmosphere. researchgate.netunep.org

These networks use automated, high-precision instruments, such as gas chromatographs with mass spectrometers (GC-MS), to measure a wide range of substances, including this compound. core.ac.uk The high-frequency data (often multiple measurements per day) allows for the identification of baseline concentrations as well as pollution events, which can help in pinpointing regional emission sources. unep.orgcore.ac.uk

Data from these networks are crucial for:

Monitoring Compliance: Tracking global emissions to verify compliance with international agreements like the Montreal Protocol, which banned the production of CFC-115. wikipedia.org

Calculating Emission Rates: Using the measured atmospheric concentrations in conjunction with atmospheric transport models, scientists can derive global and regional emission rates. researchgate.netcopernicus.org

Understanding Atmospheric Lifetimes: Long-term, precise measurements help refine estimates of the atmospheric lifetimes of these compounds. copernicus.org

Recent data from the AGAGE network and associated analyses have shown that despite the production ban, emissions of CFC-115 have persisted and even increased in recent years. researchgate.net Mean yearly emissions for 2015–2016 were estimated at 1.14 ± 0.50 kt yr⁻¹, a doubling compared to the 2007–2010 minimum. mit.edu This highlights the importance of continuous in situ monitoring for detecting unexpected emissions and understanding the ongoing environmental impact of such potent greenhouse gases.

Interactive Table: Recent Atmospheric Concentrations and Emissions of this compound (CFC-115)

ParameterValuePeriodSource
Mean Global Abundance8.7 ppt2020AGAGE Data wikipedia.org
Mean Yearly Emissions0.80 ± 0.50 kt yr⁻¹2007–2016Model Inversion of AGAGE data researchgate.net
Mean Yearly Emissions1.14 ± 0.50 kt yr⁻¹2015–2016Model Inversion of AGAGE data mit.edu

Q & A

Q. How can researchers determine the purity of chloropentafluoroethane for experimental use?

Purity assessment typically involves gas chromatography (GC) coupled with mass spectrometry (MS) or thermal conductivity detection (TCD). Calibration with certified reference materials (e.g., ASD-ALR-CFC-006S-2X) ensures accuracy. For trace impurities, Fourier-transform infrared spectroscopy (FTIR) can identify functional groups like residual chlorinated byproducts. Ensure storage in inert, sealed containers to prevent contamination .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Ventilation : Use local exhaust systems to maintain airborne concentrations below OSHA Permissible Exposure Limits (PELs).
  • Personal Protective Equipment (PPE) : Wear cryogenic gloves and face shields to prevent frostbite during liquid-phase handling.
  • Emergency Measures : Install eyewash stations and emergency showers in proximity to work areas. Avoid contact with incompatible materials (e.g., strong bases, oxidizing agents) to prevent exothermic reactions .

Q. How is this compound detected in environmental or biological samples?

Air sampling methods include sorbent tubes (e.g., activated charcoal) followed by thermal desorption and GC/MS analysis. For biological matrices, headspace sampling with gas chromatography-electron capture detection (GC-ECD) is effective due to its high electron affinity. Quantify using calibration curves validated against NIST-traceable standards .

Advanced Research Questions

Q. How can contradictions in adsorption equilibrium data for this compound on activated carbon be resolved?

Discrepancies in adsorption isotherms (e.g., Langmuir vs. Freundlich models) often arise from variations in pore structure or surface functional groups of the adsorbent. Replicate experiments using standardized materials (e.g., Norit RB1 activated carbon) and validate with the Peng-Robinson equation of state. Include temperature-dependent interaction parameters (e.g., k12 = 0.012–0.025 at 243–333 K) to improve model accuracy .

Q. What experimental designs minimize uncertainties in thermodynamic property measurements (e.g., bubble point pressures)?

Use static apparatuses with calibrated quartz pressure transducers (uncertainty ≤1.2 kPa) and thermostatic baths (±20 mK). For binary mixtures (e.g., HFC-125/CFC-115), ensure phase equilibrium via continuous stirring and monitor mole fractions with GC. Correlate data using modified equations of state (e.g., PR-EOS with van der Waals mixing rules) to predict azeotropic behavior .

Q. How does this compound interact with zeolites in gas separation applications?

Studies on Linde 5A zeolites reveal preferential adsorption of CFC-115 over lighter alkanes due to polarizability differences (CFC-115: 9.3 Å<sup>3</sup> vs. CH4: 2.6 Å<sup>3</sup>). Design experiments with controlled pore sizes (3–5 Å) and measure adsorption capacities at varying pressures (0.1–10 MPa). Use in situ FTIR to track competitive adsorption mechanisms .

Q. What methodologies are used to assess the ozone depletion potential (ODP) of this compound?

Calculate ODP using the Atmospheric Lifetime Experiment (ALE) data and radiative efficiency models. Compare its stratospheric chlorine loading potential (SCLP) to CFC-11 (reference ODP = 1.0). Recent studies estimate CFC-115’s ODP at 0.6–0.8, requiring validation via UV photolysis cross-section measurements in simulated stratospheric conditions .

Specialized Applications in Research

Q. How is this compound utilized in dark matter detection experiments (e.g., PICASSO)?

Superheated CFC-115 droplets act as WIMP (Weakly Interacting Massive Particle) detectors. When a WIMP interacts, localized vaporization generates acoustic signals. Optimize droplet size (10–100 µm) and operating temperatures (15–25°C) to enhance sensitivity. Calibrate using neutron sources and background radiation shielding (e.g., SNOLAB’s 2 km rock overburden) .

Q. What analytical challenges arise in quantifying this compound degradation products (e.g., trifluoroacetic acid)?

Degradation via hydrolysis or photolysis produces highly polar metabolites, complicating GC analysis. Use ion chromatography (IC) with suppressed conductivity detection for quantification. Validate methods with isotopically labeled internal standards (e.g., <sup>13</sup>C-CFC-115) to correct for matrix effects .

Methodological Recommendations

  • Data Reproducibility : Document experimental conditions (e.g., pressure, temperature gradients) in line with Beilstein Journal guidelines to enable replication .
  • Regulatory Compliance : Adhere to Montreal Protocol restrictions on production and usage in non-essential applications .
  • Interdisciplinary Collaboration : Combine thermodynamic modeling with environmental toxicology to address gaps in lifecycle impact assessments .

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Chloropentafluoroethane

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